molecular formula C20H26N4O B5512222 (1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5512222
M. Wt: 338.4 g/mol
InChI Key: NFDOGSSKVRYNIJ-RBUKOAKNSA-N
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Description

(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.21066147 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of bicyclic σ receptor ligands, including compounds with a similar bicyclic structure, has been explored for their cytotoxic activity. A specific study detailed the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, utilizing a Dieckmann analogous cyclization. These compounds exhibited high σ1 receptor affinity and demonstrated significant cell growth inhibition against human tumor cell lines, indicating their potential in cancer research (Geiger et al., 2007).

  • Research on heterocyclic compounds, such as the preparation of pyrimidine derivatives physically incorporated into surface coatings and printing ink pastes, showcased antimicrobial activity. This study highlights the utility of similar bicyclic and heterocyclic compounds in developing antimicrobial coatings, relevant to surface treatment and protection against microbial contamination (El‐Wahab et al., 2015).

  • A structural and conformational study of diazabicyclanones and diazabicyclanols provided insights into the preferred conformation of these compounds in solution, contributing to the understanding of their structural properties and potential interactions in biological systems (Gálvez et al., 1985).

Biological Activity

  • The synthesis of novel scaffolds for drug discovery, including hybrids of β-D-glucose with diazepines, diazepino[1,2-a]indol-1-one, and pyridyldiazepines, was reported. These compounds, featuring structural elements similar to the query compound, were designed for potential pharmacological applications, illustrating the versatility of bicyclic and heterocyclic compounds in medicinal chemistry (Abrous et al., 2001).

  • Another study focused on the synthesis and antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing the sulfathiazole moiety. These compounds were shown to possess good antibacterial and antifungal activity, underlining the potential of incorporating bicyclic structures for the development of new antimicrobial agents (El-Sayed et al., 2020).

Properties

IUPAC Name

(1S,5R)-6-benzyl-3-[(1-ethylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-2-23-12-17(10-21-23)11-22-14-18-8-9-19(15-22)24(20(18)25)13-16-6-4-3-5-7-16/h3-7,10,12,18-19H,2,8-9,11,13-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDOGSSKVRYNIJ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.